mesityl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Agents
Imidazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. They have shown activity against a variety of bacterial and fungal pathogens. The presence of the imidazole ring contributes to the compound’s ability to interact with microbial enzymes and disrupt their function, leading to the inhibition of microbial growth .
Antitumor Activity
The structural framework of imidazole is known to exhibit antitumor properties. Compounds like mesityl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone have been synthesized and evaluated for their potential to inhibit the growth of cancer cells. They may work by interfering with cell division or by inducing apoptosis in cancerous cells .
Anti-inflammatory Applications
Imidazole derivatives are also explored for their anti-inflammatory effects. They can modulate the body’s inflammatory response, potentially making them useful in the treatment of diseases characterized by inflammation, such as arthritis or asthma .
Antidiabetic Effects
Some imidazole derivatives have shown promise in the management of diabetes. They may exert their effects by influencing insulin signaling pathways or by acting on enzymes involved in glucose metabolism .
Antiviral Properties
The compound’s imidazole core is structurally similar to nucleotides, which allows it to interfere with viral replication processes. This makes it a candidate for the development of new antiviral drugs, especially for viruses that have developed resistance to current treatments .
Catalysis
Imidazole derivatives are used as catalysts in various chemical reactions. Their ability to donate and accept electrons makes them suitable for promoting reactions such as the synthesis of other organic compounds. This particular compound could be involved in catalyzing reactions in organic synthesis, given its structural complexity and functional groups .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, the future directions of research could involve exploring the potential of imidazole derivatives in the development of novel therapies to retard age-related proteotoxic diseases .
properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2,4,6-trimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11-7-12(2)15(13(3)8-11)16(21)20-9-14(10-20)24(22,23)17-18-5-6-19(17)4/h5-8,14H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLKHZBCAYXUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
mesityl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone |
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